5-methyl-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole
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Overview
Description
5-METHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-(prop-2-en-1-yl)phenol and 5-methyl-1H-benzodiazole.
Ether Formation: The phenol group of 2-(prop-2-en-1-yl)phenol is reacted with an appropriate alkylating agent to form the ether linkage.
Coupling Reaction: The ether is then coupled with 5-methyl-1H-benzodiazole under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-METHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-METHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-2-PROPEN-1-OL: A similar compound with different functional groups.
METHYL 1-PROP-2-YN-1-YL-1H-INDOLE-5-CARBOXYLATE: Another compound with a similar core structure but different substituents.
Uniqueness
5-METHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
6-methyl-2-[1-(2-prop-2-enylphenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H20N2O/c1-4-7-15-8-5-6-9-18(15)22-14(3)19-20-16-11-10-13(2)12-17(16)21-19/h4-6,8-12,14H,1,7H2,2-3H3,(H,20,21) |
InChI Key |
BJDJRQAYNGXQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)OC3=CC=CC=C3CC=C |
Origin of Product |
United States |
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